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Compound of Interest

Compound Name: 3-Phenoxypropanenitrile

Cat. No.: B1585563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword
In the landscape of modern pharmaceutical development and fine chemical synthesis, the

utility of bifunctional molecules as versatile intermediates cannot be overstated. 3-
Phenoxypropanenitrile, a molecule incorporating both a phenoxy ether and a nitrile group,

represents a significant building block with latent potential in organic synthesis and medicinal

chemistry. This guide, designed for the discerning researcher and drug development

professional, provides a comprehensive technical overview of 3-Phenoxypropanenitrile, from

its fundamental chemical identity to its synthesis, analytical characterization, and potential

applications. By elucidating the causality behind synthetic choices and providing robust

analytical frameworks, this document aims to serve as an authoritative resource for the

scientific community.

Core Identification and Physicochemical Properties
At its core, 3-Phenoxypropanenitrile is a molecule that bridges the aromatic reactivity of a

phenol with the versatile chemistry of an aliphatic nitrile.

Table 1: Core Identifiers for 3-Phenoxypropanenitrile
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Identifier Value

IUPAC Name 3-phenoxypropanenitrile

Synonyms
3-Phenoxypropionitrile, beta-

Phenoxypropionitrile[1]

CAS Number 3055-86-5[1][2][3][4]

Molecular Formula C₉H₉NO[1][2]

Molecular Weight 147.17 g/mol [3]

InChI Key IXAUFLAHUXISCH-UHFFFAOYSA-N[1]

A thorough understanding of its physical properties is paramount for its effective use in

experimental design, particularly for reaction setup, purification, and storage.

Table 2: Physicochemical Properties of 3-Phenoxypropanenitrile

Property Value Source

Appearance
White to almost white powder

or crystal
[3]

Melting Point 58-61 °C [3][4]

Boiling Point 120 °C at 2 mmHg [3]

Solubility Slightly soluble in methanol [3]

Storage Temperature
Room temperature, sealed in a

dry environment
[3]

Synthesis and Mechanistic Considerations
The synthesis of 3-Phenoxypropanenitrile can be approached through several strategic

disconnections. The most direct and industrially relevant methods involve the formation of the

ether linkage.
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Michael Addition of Phenol to Acrylonitrile
A highly efficient and atom-economical approach is the base-catalyzed Michael addition of

phenol to acrylonitrile.[3] This reaction leverages the nucleophilicity of the phenoxide ion,

generated in situ, which attacks the electrophilic β-carbon of the acrylonitrile Michael acceptor.

Reaction Scheme: Phenol + Acrylonitrile → 3-Phenoxypropanenitrile

Causality and Optimization: The choice of catalyst is critical for the success of this reaction.

While traditional bases like sodium hydroxide can be used, they often require stringent

anhydrous conditions and can lead to side reactions, such as the polymerization of acrylonitrile.

Modern catalytic systems, such as copper(I) complexes with N-heterocyclic carbene ligands

(e.g., (IPr)Cu(OPh)), have demonstrated high efficacy.[3] These catalysts facilitate the

conjugate addition under milder conditions, offering greater control and higher yields. The

catalyst's role is to activate the phenol, increasing its nucleophilicity without promoting

unwanted side reactions.
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Caption: Workflow for the Michael addition synthesis of 3-Phenoxypropanenitrile.
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Williamson Ether Synthesis
An alternative, classic approach is the Williamson ether synthesis. This method involves the

reaction of a sodium phenoxide with a 3-halopropanenitrile (e.g., 3-chloropropanenitrile). This is

a bimolecular nucleophilic substitution (SN2) reaction.

Reaction Scheme: Sodium Phenoxide + 3-Chloropropanenitrile → 3-Phenoxypropanenitrile +

Sodium Chloride

Causality and Optimization: This pathway is highly dependent on the principles of SN2

reactions. The halide should be on a primary carbon to minimize the competing E2 elimination

reaction. Aprotic polar solvents, such as DMF or DMSO, are preferred as they solvate the

cation (Na+) without strongly solvating the nucleophile (phenoxide), thus enhancing its

reactivity. The primary drawback of this method can be the availability and stability of the 3-

halopropanenitrile reactant.

Role as a Pharmaceutical Intermediate
While direct applications of 3-Phenoxypropanenitrile in final drug structures are not widely

documented, its structural motifs—the phenoxy ether and the nitrile—are prevalent in a vast

array of pharmaceuticals. Nitriles are valuable precursors to key functional groups, including

carboxylic acids (via hydrolysis) and primary amines (via reduction).[5]

Potential Synthetic Utility in Drug Development:

Precursor to γ-Aminobutyric Acid (GABA) Analogs: Reduction of the nitrile group to a primary

amine would yield 3-phenoxypropylamine. This structure could serve as a scaffold for the

synthesis of GABA analogs, which are important in neuroscience for treating conditions like

epilepsy and neuropathic pain.

Synthesis of Carboxylic Acid Derivatives: Hydrolysis of the nitrile furnishes 3-

phenoxypropanoic acid. This carboxylic acid could be a building block for creating esters or

amides with potential biological activity, for instance, as anti-inflammatory agents or

cardiovascular drugs.[6]

Scaffold for Heterocyclic Chemistry: The reactive nitrile group can participate in cycloaddition

reactions or be used to construct heterocyclic rings, which are fundamental components of
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many drug molecules.[5]

The value of 3-Phenoxypropanenitrile lies in its ability to act as a versatile intermediate,

allowing for the introduction of the phenoxypropyl moiety into more complex molecular

architectures.[7][8]
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Caption: Potential synthetic pathways for drug development from 3-Phenoxypropanenitrile.

Analytical Characterization Protocols
Rigorous analytical control is essential to verify the identity, purity, and quality of 3-
Phenoxypropanenitrile. A multi-technique approach is recommended for comprehensive

characterization.

High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A

reversed-phase method is suitable for 3-Phenoxypropanenitrile.
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Table 3: Exemplar HPLC Protocol

Parameter Condition Rationale

Column
C18 reversed-phase (e.g., 4.6

x 150 mm, 5 µm)

Provides good retention and

separation for moderately

polar aromatic compounds.

Mobile Phase
Acetonitrile and Water with

0.1% Formic Acid (Gradient)

A gradient elution (e.g., 40-

90% acetonitrile over 15

minutes) is effective for

separating impurities with a

range of polarities. Formic acid

improves peak shape and

ensures ionization for MS

detection if used.

Flow Rate 1.0 mL/min

Standard flow rate for

analytical columns of this

dimension.

Detection UV at 254 nm and 270 nm

The phenyl ring provides

strong UV absorbance,

allowing for sensitive

detection.

Injection Volume 10 µL
Standard volume for analytical

HPLC.

This method is adept at separating starting materials, by-products, and degradation products

from the main compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
For assessing volatile and semi-volatile impurities, GC-MS is the technique of choice. It

provides both retention time data for quantification and mass spectral data for definitive

identification.

Table 4: Exemplar GC-MS Protocol
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Parameter Condition Rationale

Column

Mid-polarity capillary column

(e.g., DB-5ms, 30 m x 0.25

mm x 0.25 µm)

Offers excellent resolution for a

wide range of organic

molecules.

Carrier Gas
Helium at a constant flow of

1.0 mL/min

Inert and provides good

chromatographic efficiency.

Injector Temp. 250 °C

Ensures complete volatilization

of the analyte without thermal

degradation.

Oven Program

Start at 100 °C, ramp at 10

°C/min to 280 °C, hold for 5

min

A temperature ramp effectively

separates compounds with

different boiling points.

MS Detector
Electron Ionization (EI) at 70

eV, scanning m/z 40-400

Standard EI energy provides

reproducible fragmentation

patterns for library matching

and structural elucidation.

Expected Fragmentation: Key fragments would likely include the molecular ion (m/z 147), a

fragment corresponding to the loss of the nitrile group (m/z 121), the phenoxy ion (m/z 93), and

the tropylium ion (m/z 77).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be

performed.

¹H NMR (Expected Resonances):

Aromatic Protons (C₆H₅): Multiplets in the range of δ 6.9-7.4 ppm (5H).

Methylene Protons (O-CH₂): A triplet around δ 4.2 ppm (2H).

Methylene Protons (CH₂-CN): A triplet around δ 2.8 ppm (2H).
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¹³C NMR (Expected Resonances):

Aromatic Carbons: Signals between δ 115-160 ppm.

Nitrile Carbon (CN): A signal around δ 118 ppm.

Methylene Carbon (O-CH₂): A signal around δ 65 ppm.

Methylene Carbon (CH₂-CN): A signal around δ 18 ppm.

The specific chemical shifts and coupling patterns provide a unique fingerprint of the molecule,

confirming its structure and providing information on its purity.

Safety, Handling, and Toxicology
As a nitrile-containing compound, 3-Phenoxypropanenitrile requires careful handling. The

available safety data indicates potential hazards upon exposure.

Table 5: GHS Hazard Information

Hazard Class Statement

Acute Toxicity, Oral H302: Harmful if swallowed

Acute Toxicity, Dermal H312: Harmful in contact with skin

Acute Toxicity, Inhalation H332: Harmful if inhaled

(Based on GHS classification for similar nitrile compounds)[3]

Recommended Handling Procedures:

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles with side shields, and a laboratory coat.

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood, to minimize inhalation exposure.

First Aid Measures:
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In case of skin contact: Immediately wash with soap and plenty of water.

In case of eye contact: Rinse cautiously with water for several minutes.

If swallowed: Rinse mouth and seek immediate medical attention.

If inhaled: Move the person into fresh air.

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from

incompatible materials such as strong oxidizing agents.

Toxicological Insights: The toxicity profile is likely influenced by both the phenoxy moiety and

the nitrile group. Phenoxy compounds can have varying toxicities, and some glycol ethers

(related structures) have been associated with hematological and reproductive effects. The

nitrile group can potentially be metabolized to release cyanide, although this is highly structure-

dependent. Therefore, all handling should proceed with the assumption that the compound is

toxic.

Conclusion
3-Phenoxypropanenitrile is a valuable chemical intermediate with significant potential for

application in pharmaceutical and chemical synthesis. Its straightforward synthesis via methods

like the Michael addition, combined with the versatile reactivity of its nitrile and ether functional

groups, makes it an attractive building block for creating more complex molecular architectures.

This guide has provided a comprehensive framework for its identification, synthesis, analysis,

and safe handling. As research continues, the full scope of 3-Phenoxypropanenitrile's utility in

the development of novel therapeutics and materials will undoubtedly expand, underscoring the

importance of a thorough understanding of such foundational chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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